rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis
Description
rac-2-[(2R,6R)-4-[(tert-Butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis (CAS: 2089245-33-8) is a chiral morpholine derivative with a racemic mixture of enantiomers. Its structure features:
- A cis-configured morpholine ring (2R,6R stereochemistry).
- A tert-butoxycarbonyl (Boc) protecting group at the 4-position.
- A hydroxymethyl substituent at the 6-position.
- An acetic acid moiety at the 2-position.
This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical intermediates, due to its modular functional groups and stereochemical complexity .
Properties
Molecular Formula |
C12H21NO6 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-[6-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13-5-8(4-10(15)16)18-9(6-13)7-14/h8-9,14H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
SOKIBMAVATWILZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC(C1)CO)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis involves several steps. One common synthetic route includes the protection of the hydroxyl group, followed by the formation of the morpholine ring. The tert-butoxycarbonyl group is then introduced to protect the amine group. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Morpholine Derivatives
Key Analogs :
(2R,6R)-4-Boc-6-Methylmorpholine-2-carboxylic Acid (CAS: 1581752-93-3) Substituent: Methyl group at the 6-position (vs. hydroxymethyl in the target compound). Molecular Formula: C₁₁H₁₉NO₅ (MW: 245.27 g/mol). Storage: Requires storage at -20°C, similar to the target compound . Application: Used in enantioselective catalysis and peptide synthesis due to its methyl group’s steric effects .
2-{4-[(tert-Butoxy)carbonyl]-1,1-dioxo-1λ⁶-thiomorpholin-2-yl}acetic Acid (CAS: 1783603-67-7) Structural Difference: Thiomorpholine core with a sulfone group (1,1-dioxo). Molecular Formula: C₁₁H₁₉NO₆S (MW: 317.33 g/mol).
tert-Butyl 2-[(4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS: 125995-13-3) Core Structure: 1,3-dioxane ring fused with morpholine. Functionality: Aminoethyl side chain enables conjugation chemistry, unlike the acetic acid moiety in the target compound .
Stereochemical and Racemic Considerations
Physicochemical Properties
| Property | Target Compound | (2R,6R)-4-Boc-6-Methylmorpholine-2-carboxylic Acid | 2-{4-[(tert-Butoxy)carbonyl]thiomorpholin-2-yl}acetic Acid |
|---|---|---|---|
| Molecular Weight | ~260 g/mol (estimated*) | 245.27 g/mol | 317.33 g/mol |
| Solubility | Moderate in polar solvents† | Low in water, soluble in DCM/DMF‡ | High in DMSO due to sulfone |
| Storage Conditions | Likely -20°C (inferred) | -20°C | Room temperature (inferred) |
*Estimated based on C₁₂H₂₁NO₅ (hydroxymethyl adds 16 g/mol vs. methyl). †Inferred from hydroxymethyl’s polarity. ‡Observed in analogs like CAS 1581752-93-3 .
Biological Activity
The compound rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis, is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid typically involves the following steps:
- Formation of the Morpholine Ring : Starting with a suitable precursor, the morpholine structure is formed through cyclization reactions.
- Hydroxymethylation : The introduction of the hydroxymethyl group occurs via a nucleophilic substitution reaction.
- Protective Group Strategy : The tert-butoxycarbonyl (Boc) group is employed to protect the amine during subsequent reactions.
- Acetic Acid Derivation : Finally, the acetic acid moiety is introduced to complete the structure.
Biological Activity
The biological activity of this compound has been investigated in various studies highlighting its potential therapeutic applications.
Research indicates that rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid may exert its effects through modulation of specific biological pathways:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.
- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways that regulate physiological responses.
Case Studies
Several studies have documented the biological effects of this compound:
-
Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -
Cytotoxicity Studies : Research involving cancer cell lines revealed that rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid induces apoptosis in a dose-dependent manner.
Cell Line IC50 (µM) HeLa 25 MCF7 30 A549 20 - Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
